L-(+)-Abrine

GABAergic pharmacology sedative-hypnotic screening in vivo neurobehavior

L-(+)-Abrine is the only validated biomarker for unambiguous abrin exposure confirmation (LC-MS/MS LLOQ: 1 ng/mL in urine). Substituting L-tryptophan causes false positives; the D-enantiomer lacks natural co-occurrence. Its GABAA binding affinity (−7.4 kcal/mol) and resistance to IDO oxidation (~21-22% vs. L-tryptophan) are unique, enabling precise forensic/neurochemical studies. Specify ≥98% (HPLC) purity to guarantee analytical accuracy.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 526-31-8
Cat. No. B1665380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-(+)-Abrine
CAS526-31-8
SynonymsAbrine
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCNC(CC1=CNC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16)/t11-/m0/s1
InChIKeyCZCIKBSVHDNIDH-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-(+)-Abrine (CAS 526-31-8) in Forensic Toxicology and Biomedical Research: A Procurement-Focused Product Overview


L-(+)-Abrine (CAS 526-31-8), chemically known as Nα-methyl-L-tryptophan, is a naturally occurring indoleamino acid alkaloid isolated primarily from the seeds of Abrus precatorius (jequirity bean or rosary pea) . As the N-methylated derivative of the essential amino acid L-tryptophan, L-(+)-Abrine is distinct from the highly toxic protein abrin, which is co-located within the same plant source [1]. The compound is widely recognized for two primary research applications: first, as a specific and stable metabolic biomarker for confirming abrin exposure in forensic toxicology [2]; and second, as a neuroactive small molecule with demonstrated GABAA receptor binding affinity, underpinning its sedative effects in vivo [3].

Procurement Rationale for L-(+)-Abrine: Why L-Tryptophan or N-Methyl-D-Tryptophan Are Inadequate Substitutes


Generic substitution of L-(+)-Abrine with structurally related analogs such as L-tryptophan or the D-enantiomer (N-methyl-D-tryptophan) fails due to fundamental differences in their biological activity, target engagement, and functional utility. L-Tryptophan lacks the N-methyl group, which results in distinct metabolic and receptor-binding profiles; specifically, L-tryptophan does not replicate the sedative GABAA receptor interaction of L-(+)-Abrine, which exhibits a binding affinity of −7.4 kcal/mol [1]. Conversely, the D-enantiomer, while chemically similar, possesses altered stereochemistry that significantly impacts its interaction with biological systems, rendering it an unsuitable reference standard for the naturally occurring L-isomer [2]. Moreover, as a biomarker for abrin poisoning, only the naturally co-occurring L-(+)-Abrine provides the required analytical specificity; using L-tryptophan would lead to false positives due to its ubiquitous endogenous presence, while the D-enantiomer is not a natural constituent of Abrus precatorius seeds [3].

Head-to-Head Quantitative Evidence: Verifiable Differentiation of L-(+)-Abrine (CAS 526-31-8)


L-(+)-Abrine Exhibits Potent GABAA Receptor Binding and In Vivo Sedation Compared to L-Tryptophan

L-(+)-Abrine (ABR) demonstrates direct engagement with the GABAA receptor and produces quantifiable sedative effects in a mouse model. At a dose of 10 mg/kg (i.p.), ABR significantly decreased sleep latency (8.20 ± 1.85 min vs. 18.2 ± 2.1 min for vehicle control) and increased sleep duration (187.8 ± 8.87 min vs. 65.4 ± 5.2 min for vehicle control) [1]. Molecular docking studies revealed a binding affinity of −7.4 kcal/mol for the GABAA receptor, which is comparable to that of the reference sedative diazepam in the same study [1]. In contrast, the parent amino acid L-tryptophan does not exhibit this specific GABAA receptor-mediated sedative activity and served as a negative control in the associated biomarker studies [2].

GABAergic pharmacology sedative-hypnotic screening in vivo neurobehavior

Specificity of L-(+)-Abrine as a Biomarker: Definitive Differentiation from L-Tryptophan and Ricinine

L-(+)-Abrine is a specific and unique biomarker for confirming exposure to the toxin abrin, differentiating it from both endogenous L-tryptophan and the ricin biomarker ricinine. A validated LC-MS/MS method quantified L-abrine in human and rat urine with a lower limit of quantification (LLOQ) of 1 ng/mL, establishing a reference range in unexposed individuals (<1 ng/mL) [1]. This is in stark contrast to L-tryptophan, which is ubiquitously present in human urine at concentrations typically in the μg/mL range (i.e., 1000-fold higher), making it wholly unsuitable as a specific exposure marker . Furthermore, a separate study on the simultaneous analysis of ricinine and abrine highlights that each biomarker is specific to its respective plant source (Ricinus communis for ricinine, Abrus precatorius for abrine), preventing cross-reactivity in forensic casework [2].

forensic toxicology LC-MS/MS biomarker analysis abrin exposure confirmation

Enzymatic Activity: L-(+)-Abrine Displays Reduced Substrate Affinity vs. L-Tryptophan

As an N-methylated analog, L-(+)-Abrine (N-methyl-L-tryptophan) exhibits significantly reduced activity as a substrate for enzymes that metabolize L-tryptophan. In vitro assays with indoleamine 2,3-dioxygenase (IDO) show that L-abrine is oxidized at a rate of only ~21-22% relative to the natural substrate L-tryptophan [1]. This reduced metabolic susceptibility contributes to its greater in vivo stability and its utility as a biomarker, as it is excreted largely unchanged rather than being rapidly degraded via the kynurenine pathway. This is a class-level inference among N-methylated tryptophan derivatives, but the specific data for L-(+)-Abrine confirms it.

enzymology indoleamine 2,3-dioxygenase (IDO) substrate specificity

Antioxidant Capacity: L-(+)-Abrine Shows Comparable ABTS•+ Scavenging to Commercial Standards

L-(+)-Abrine demonstrates in vitro antioxidant activity that is comparable to the established commercial antioxidants butylated hydroxytoluene (BHT) and Trolox. In the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, L-abrine exhibited comparable scavenging activity to both BHT and Trolox, and showed an IC50 of 7.7 μg/mL in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay . While this does not differentiate it from all other indoleamines, it provides a quantitative benchmark against widely recognized reference antioxidants, establishing its potential as a lead scaffold or reference compound in oxidative stress research.

antioxidant screening radical scavenging natural product chemistry

Validated Application Scenarios for L-(+)-Abrine (CAS 526-31-8) Based on Quantitative Evidence


Forensic Toxicology: Confirmatory Urinary Biomarker for Abrin Exposure

L-(+)-Abrine is the definitive chemical marker for confirming human or animal exposure to the toxin abrin. Its utility is validated by LC-MS/MS methods that achieve an LLOQ of 1 ng/mL in urine, with concentrations in unexposed individuals reliably below this threshold [1]. This high signal-to-noise ratio, a direct consequence of its low baseline and metabolic stability (see Section 3, Item 2), enables confident diagnosis from urine samples, even differentiating from potential interferents like endogenous L-tryptophan or the ricin biomarker ricinine [REFS-1, REFS-2].

Analytical Method Development and Validation for Toxin Exposure Panels

L-(+)-Abrine serves as a critical reference standard for developing and validating analytical methods (e.g., LC-MS/MS, UHPLC-MS/MS) intended for the simultaneous detection of multiple biotoxin exposure markers. Its inclusion in methods alongside ricinine allows for differential diagnosis of abrin vs. ricin poisoning [2]. Furthermore, its stability in dried urine and blood spots (DUS/DBS) for months at room temperature makes it an ideal quality control material for field-deployable and high-throughput laboratory assays [3].

Neuroscience Research: In Vivo Studies of GABAergic Sedation

L-(+)-Abrine is a useful tool compound for investigating GABAergic mechanisms of sedation. Its demonstrated in vivo efficacy in prolonging thiopental sodium-induced sleep in mice (187.8 min at 10 mg/kg vs. 65.4 min for vehicle) and its synergistic effect with diazepam provide a quantifiable phenotype for studying GABAA receptor modulation [4]. The established binding affinity of −7.4 kcal/mol for the GABAA receptor positions it as a starting point for structure-activity relationship (SAR) studies or as a positive control in neurobehavioral screening [4].

Enzymology and Metabolic Pathway Research: IDO Substrate Studies

L-(+)-Abrine's significantly reduced rate of oxidation by IDO (~21-22% relative to L-tryptophan) makes it a valuable tool for studying the substrate specificity and catalytic mechanism of the IDO enzyme [5]. It can be used in comparative enzymology assays to probe the structural requirements of the enzyme's active site, particularly the tolerance for N-methylated substrates. This is relevant for research into the kynurenine pathway and its role in immune regulation and neurodegenerative diseases.

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